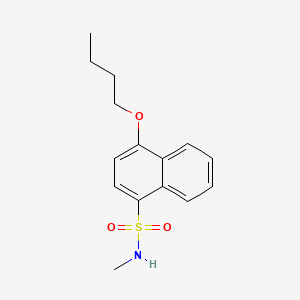![molecular formula C18H23NO3S B1172182 cyclohexyl[(6-methoxy(2-naphthyl))sulfonyl]methylamine](/img/structure/B1172182.png)
cyclohexyl[(6-methoxy(2-naphthyl))sulfonyl]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl[(6-methoxy(2-naphthyl))sulfonyl]methylamine is a complex organic compound that features a cyclohexyl group, a methoxy-substituted naphthyl group, and a sulfonyl-methylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl[(6-methoxy(2-naphthyl))sulfonyl]methylamine typically involves multiple steps. One common approach is to start with the preparation of the 6-methoxy-2-naphthyl sulfonyl chloride, which is then reacted with cyclohexylamine under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl[(6-methoxy(2-naphthyl))sulfonyl]methylamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl-substituted naphthyl compound, while reduction of the sulfonyl group would produce a sulfide derivative.
Aplicaciones Científicas De Investigación
Cyclohexyl[(6-methoxy(2-naphthyl))sulfonyl]methylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of cyclohexyl[(6-methoxy(2-naphthyl))sulfonyl]methylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. The methoxy group can enhance the compound’s binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclohexyl-2-(6-methoxy-2-naphthyl)propanamide
- Cyclohexyl(6-ethoxy-2-naphthyl)methanone
Uniqueness
Cyclohexyl[(6-methoxy(2-naphthyl))sulfonyl]methylamine is unique due to the presence of the sulfonyl-methylamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where it can serve as a versatile scaffold for drug design.
Propiedades
Fórmula molecular |
C18H23NO3S |
|---|---|
Peso molecular |
333.446 |
Nombre IUPAC |
N-cyclohexyl-6-methoxy-N-methylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H23NO3S/c1-19(16-6-4-3-5-7-16)23(20,21)18-11-9-14-12-17(22-2)10-8-15(14)13-18/h8-13,16H,3-7H2,1-2H3 |
Clave InChI |
OJWLJUVFDVQHKB-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide](/img/structure/B1172121.png)
